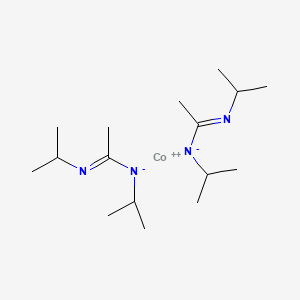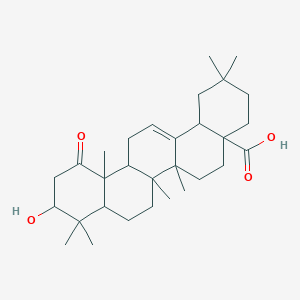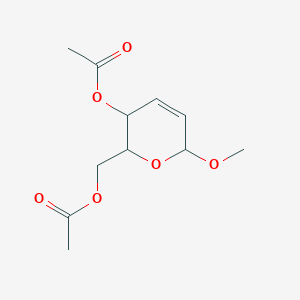
Bis(N,N'-di-i-propylacetamidinato) cobalt(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is a coordination compound with the chemical formula C16H34CoN4. It is known for its green crystalline appearance and is sensitive to both air and moisture . This compound is primarily used as a precursor in thin film deposition processes, such as atomic layer deposition (ALD) and chemical vapor deposition (CVD), for the fabrication of metals, oxides, and nitrides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) can be synthesized by reacting cobalt(II) salts with N,N’-di-i-propylacetamidine. The typical synthetic route involves the preparation of cobalt(II) acetylacetonate, which is then reacted with N,N’-di-i-propylacetamidine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Bis(N,N’-di-i-propylacetamidinato) cobalt(II) often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The compound is typically purified through recrystallization or sublimation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt oxides.
Reduction: It can be reduced to form cobalt metal.
Substitution: Ligand exchange reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3).
Reduction: Reducing agents such as hydrogen (H2) or hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Cobalt oxides (CoO, Co3O4).
Reduction: Cobalt metal (Co).
Substitution: Various cobalt complexes with different ligands.
Applications De Recherche Scientifique
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of cobalt-containing thin films and nanomaterials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the fabrication of electronic devices, sensors, and catalysts.
Mécanisme D'action
The mechanism by which Bis(N,N’-di-i-propylacetamidinato) cobalt(II) exerts its effects is primarily through its role as a precursor in thin film deposition processes. The compound decomposes under specific conditions to release cobalt atoms, which then form thin films on substrates. The molecular targets and pathways involved include the interaction of cobalt atoms with the substrate surface, leading to the formation of a uniform and adherent film .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(N,N’-diisopropylacetamidinato) nickel(II)
- Bis(N,N’-diisopropylacetamidinato) copper(II)
- Bis(N,N’-diisopropylacetamidinato) zinc(II)
Uniqueness
Bis(N,N’-di-i-propylacetamidinato) cobalt(II) is unique due to its specific coordination environment and the stability of its amidinate ligands. This stability allows for precise control over the deposition process, making it highly suitable for applications in thin film fabrication. Compared to similar compounds, it offers better thermal stability and a higher deposition rate .
Propriétés
Formule moléculaire |
C16H34CoN4 |
|---|---|
Poids moléculaire |
341.40 g/mol |
Nom IUPAC |
cobalt(2+);(C-methyl-N-propan-2-ylcarbonimidoyl)-propan-2-ylazanide |
InChI |
InChI=1S/2C8H17N2.Co/c2*1-6(2)9-8(5)10-7(3)4;/h2*6-7H,1-5H3;/q2*-1;+2 |
Clé InChI |
GGJSAIZRJFXGKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N-]C(=NC(C)C)C.CC(C)[N-]C(=NC(C)C)C.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(6,8-Dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B12320091.png)


![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/no-structure.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)



![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
![(4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12320159.png)
